molecular formula C11H13NO2 B3044788 Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate CAS No. 100445-44-1

Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate

Cat. No.: B3044788
CAS No.: 100445-44-1
M. Wt: 191.23 g/mol
InChI Key: YIGRWHJCORERRW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (CAS: 821799-04-6) is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone with a methyl ester group at the 2-position. Its molecular formula is C₁₄H₁₇NO₂, and molecular weight is 231.29 g/mol . This compound serves as a versatile intermediate in asymmetric synthesis, particularly in nucleophilic addition reactions. For instance, it undergoes para-selective acetylation via radical addition to generate prochiral derivatives, which are pivotal in synthesizing chiral alcohols and oxygenated analogs for pharmaceutical applications . The compound’s purity (≥95%) and stereochemical integrity are validated by techniques such as NMR, HPLC, and mass spectrometry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGRWHJCORERRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440706
Record name Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-44-1
Record name Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

A foundational method involves the cyclocondensation of cyclohexanone with α,β-unsaturated nitriles or esters. For instance, reacting cyclohexanone with 2-benzylidenemalononitrile in ethanol under ammonium acetate catalysis yields 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Adapting this protocol, methyl 2-cyanoacrylate substitutes malononitrile to introduce the ester moiety directly. The reaction proceeds via a Michael addition-cyclization cascade, facilitated by ammonium acetate at reflux (80°C, 6–8 h), achieving moderate yields (50–60%).

Optimization Insights

  • Solvent : Ethanol enhances solubility of cyclohexanone and intermediates.
  • Catalyst : Ammonium acetate acts as a mild acid, promoting imine formation and cyclization.
  • Temperature : Elevated temperatures accelerate cyclization but risk side reactions, necessitating controlled reflux.

Reduction of Quinoline Derivatives

Catalytic hydrogenation of methyl quinoline-2-carboxylate offers a direct route. Using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol at 25°C selectively reduces the aromatic ring, yielding the tetrahydro derivative. This method, however, faces challenges in regioselectivity, often requiring excess catalyst (10–15 wt%) and prolonged reaction times (12–24 h).

Comparative Performance

Method Catalyst Yield (%) Time (h)
Cyclocondensation NH4OAc 55 8
Hydrogenation Pd/C 40 24

Modern Catalytic Methods

Transition Metal-Catalyzed Reactions

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. Cyclocondensation of cyclohexanone with methyl acrylate under microwave conditions (150°C, 20 min) in the presence of silica-supported HClO4 achieves 75% yield, compared to 55% under conventional heating. This method enhances energy efficiency and minimizes decomposition.

Solid-Phase Synthesis Techniques

Immobilized reagents facilitate purification and scalability. A Merrifield resin-bound amine reacts with methyl 2-chloronicotinate in DMF at 60°C, followed by cyclization with triphosgene to yield the tetrahydroquinoline ester. Cleavage from the resin with TFA/CH2Cl2 (1:1) provides the product in 65% yield.

Analytical Characterization and Optimization

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 1.50–1.70 (m, 4H, CH2), 2.30 (t, 2H, CH2CO), 3.70 (s, 3H, OCH3), 6.90 (d, 1H, ArH).
  • MS (ESI+) : m/z 234 [M+H]+.

Chromatographic Purity
Reversed-phase HPLC (C18 column, MeOH/H2O 70:30) confirms >98% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The hydrogenation route, despite lower yields, is favored industrially due to readily available quinoline precursors and reusable Pd/C catalysts. Continuous-flow reactors further enhance efficiency, enabling kilogram-scale production with consistent purity.

Scientific Research Applications

Chemistry

MTQ serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for diverse modifications that can lead to novel compounds with tailored properties. Researchers utilize MTQ to explore reaction mechanisms and develop new synthetic methodologies .

Biology

MTQ is under investigation for its biological activities , particularly as an enzyme inhibitor. Studies show that it interacts with various biological macromolecules, potentially modulating their functions. Its derivatives have been tested for antiproliferative effects against multiple cancer cell lines, demonstrating significant cytotoxicity .

Medicine

In the medical field, MTQ is explored for its therapeutic properties :

  • Anticancer Activity : Research indicates that MTQ derivatives can induce oxidative stress in cancer cells, making them susceptible to treatment by enhancing reactive oxygen species (ROS) levels. This mechanism is particularly relevant in targeting resistant cancer types .
  • Antimicrobial Properties : Several studies highlight the compound's potential as an antimicrobial agent, showcasing its efficacy against various pathogens .
  • Anti-inflammatory Effects : MTQ and its derivatives are being evaluated for their ability to reduce inflammation, which could lead to new treatments for inflammatory diseases.

Industrial Applications

MTQ is utilized in the development of dyes and pigments , leveraging its chemical properties to create vibrant colors and materials used in various industrial processes. Its structural versatility makes it suitable for creating specialized products tailored to specific industrial needs.

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of various MTQ derivatives against human cancer cell lines such as HeLa and HT-29. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action and potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of MTQ on specific enzymes involved in metabolic pathways. The compound demonstrated promising results as a selective inhibitor, suggesting its potential role in drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline derivatives allows for tailored biological and chemical properties. Below is a detailed comparison of methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate with analogous compounds:

Structural Analogues
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound Methyl ester at position 2 231.29 Asymmetric synthesis precursor
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Ketone at position 4, methyl at position 2 163.22 Antiproliferative activity against cancer
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Pyrroloquinoline fused ring, methyl ester 245.30 Alkaloid mimic with crystallographic study
5,7-Methanoquinoline-2-carboxylate (chiral) Methano bridge, 6,6-dimethyl substituents 231.29 Ligand for rollover cyclometalation
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Methoxy at 6,7; methyl at 1 279.30 Hepatoprotective activity in rats

Key Structural Insights :

  • Substituent Effects: The methyl ester at position 2 in the target compound enhances its reactivity in nucleophilic additions compared to ketone-containing analogs like 2-methyl-5,6,7,8-tetrahydroquinolin-4-one .
  • Ring Fusion: Pyrroloquinoline derivatives (e.g., ) exhibit altered electronic properties due to fused rings, impacting their crystallographic packing and intermolecular interactions.
  • Chirality: Chiral methanoquinoline derivatives (e.g., ) demonstrate stereoselective binding in metal complexes, unlike the non-chiral target compound.
Physicochemical Properties
Property Target Compound 2-Methyl-5,6,7,8-THQ 6,7-Dimethoxy Analog
Solubility Low in polar solvents Hydrophobic Moderate in DMSO
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable at RT
Toxicity No classified hazards Irritant (GHS Category 3) Non-toxic in vivo

Biological Activity

Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHQ belongs to the tetrahydroquinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom within the ring. This unique structure contributes to its biological activity and potential as a pharmacological agent.

The biological activity of MTHQ is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : MTHQ has been investigated for its potential as an enzyme inhibitor, impacting pathways relevant to cancer and inflammation.
  • Reactive Oxygen Species Modulation : It can induce oxidative stress in cells, which is a mechanism exploited in cancer therapy to selectively target tumor cells .
  • Cell Cycle Regulation : MTHQ has been shown to affect cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of MTHQ and its derivatives:

  • Colorectal Cancer : In vitro studies demonstrated that certain tetrahydroquinoline derivatives could inhibit the growth of colorectal cancer cells by inducing oxidative stress and disrupting cell survival pathways .
  • Cytotoxicity Against Various Cancer Cell Lines : MTHQ exhibits significant cytotoxic effects against several cancer cell lines including HT29 (colorectal), A2780 (ovarian), and HeLa (cervical) cells. The IC50 values for these compounds indicate potent antiproliferative activity .
CompoundCell LineIC50 (µM)
MTHQHT2961.71
MTHQA278075.09
MTHQHeLa74 ± 3

Antimicrobial and Anti-inflammatory Activities

MTHQ has also been explored for its antimicrobial properties and potential anti-inflammatory effects:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Mechanisms : The compound may inhibit pathways associated with inflammation, such as COX-2 and iNOS expression, which are critical in inflammatory diseases .

Case Studies

  • Study on Colorectal Cancer Treatment : A recent study synthesized novel tetrahydroquinolinones derived from MTHQ, revealing their ability to evoke cellular stress through ROS production. These compounds demonstrated significant antiproliferative activity against colorectal cancer cells .
  • Cytotoxicity Evaluation : Research involving a series of 8-substituted tetrahydroquinoline derivatives indicated that specific structural modifications could enhance cytotoxicity against cancer cells while minimizing effects on non-tumor cells. This selectivity is crucial for developing effective chemotherapeutic agents .

Q & A

Q. Example Crystallographic Parameters :

ParameterValue (Example from AHTN–COOMe)
Crystal SystemMonoclinic, P2₁/n
Unit Cell (Å)a = 11.5049, b = 11.9482, c = 12.1078
β Angle (°)102.612
Resolution (Å)0.65–1.54

What spectroscopic and computational methods are recommended for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and ester group placement. For example, methyl ester protons typically resonate at δ 3.6–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis to resolve stereochemical ambiguities, as demonstrated for ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline derivatives .

How do substituent modifications on the tetrahydroquinoline core influence biological activity?

Advanced
Substituent effects are critical in medicinal chemistry:

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance binding affinity to targets like the C5a receptor by altering electronic density. For example, 2-aryl-5-amino-tetrahydroquinoline derivatives show potent antagonism via halogen interactions .
  • Steric effects : Bulky groups (e.g., methyl at position 2) improve metabolic stability but may reduce solubility .
  • Functional group placement : Carboxylate esters at position 2 can act as prodrugs, with hydrolysis in vivo releasing active carboxylic acids .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationImpact on Activity
2-Aryl substitution↑ Binding affinity (IC₅₀ < 100 nM)
5-Amino groupEssential for receptor antagonism
Methyl ester at C2Balances lipophilicity and hydrolysis

What strategies mitigate synthetic challenges in achieving high-purity this compound?

Q. Advanced

  • Chromatographic purification : Use of flash chromatography or HPLC to separate regioisomers, particularly when multiple carboxylation sites are possible .
  • Low-temperature crystallization : Exploiting solubility differences in ethanol/water mixtures to isolate pure crystals, as described for analogous esters .
  • In situ monitoring : Employing TLC or LC-MS to track reaction progress and minimize byproduct formation .

Q. Purity Validation :

  • HPLC : ≥95% purity criteria, as standardized for tetrahydroquinoline derivatives .
  • Elemental analysis : Matching calculated/theoretical C, H, N values within 0.4% error .

How is this compound utilized as a precursor in pharmaceutical intermediates?

Q. Basic

  • Antimicrobial agents : Tetrahydroquinoline esters serve as precursors for fluoroquinolone antibiotics, where the carboxylate group is essential for bacterial topoisomerase inhibition .
  • CNS-targeted drugs : Ester derivatives are hydrolyzed in vivo to carboxylic acids, enhancing blood-brain barrier penetration for neurological applications .

What environmental and metabolic stability considerations apply to this compound?

Q. Advanced

  • Environmental persistence : Esters like AHTN–COOMe are detected in human breast milk and aquatic systems, necessitating biodegradation studies .
  • Metabolic pathways : Esterases in liver microsomes hydrolyze the methyl group, forming carboxylic acid metabolites with potential estrogenic activity .
  • Stability assays : Accelerated stability testing (40°C/75% RH) to assess shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate

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